5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)-
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Overview
Description
4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the isoxazole ring with a piperidine derivative.
Addition of the p-Tolyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.
Reduction: Reduction reactions could target the isoxazole ring or the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylmethyl)-3-phenylisoxazol-5(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Morpholin-4-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61195-07-1 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)15-14(16(19)20-17-15)11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-11H2,1H3 |
InChI Key |
LCQOUNVXULHVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCCC3 |
Origin of Product |
United States |
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